

# CEP-28122: A Technical Guide to a Selective ALK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CEP-28122 |           |
| Cat. No.:            | B8037760  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical molecular target in oncology.[1] Constitutive activation of ALK, driven by chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] **CEP-28122**, a diaminopyrimidine derivative, was developed as a potent and selective, orally bioavailable inhibitor of ALK.[2][3] This technical guide provides a comprehensive overview of the preclinical data available for **CEP-28122**, including its mechanism of action, selectivity, and anti-tumor efficacy.

## **Mechanism of Action**

**CEP-28122** exerts its anti-tumor effects through the potent and selective inhibition of ALK kinase activity. In enzymatic assays, **CEP-28122** inhibits recombinant ALK with a half-maximal inhibitory concentration (IC50) of  $1.9 \pm 0.5$  nM.[2] This inhibition of the kinase's catalytic activity leads to a downstream cascade of cellular events.

In cellular models, **CEP-28122** effectively suppresses the autophosphorylation of ALK and its fusion proteins, such as NPM-ALK in ALCL and EML4-ALK in NSCLC, in a concentration-dependent manner.[2][4] This blockade of ALK activation subsequently inhibits the phosphorylation of key downstream signaling effectors, including Stat3, Akt, and ERK1/2.[2]



# Foundational & Exploratory

Check Availability & Pricing

The interruption of these critical cell survival and proliferation pathways ultimately leads to cytotoxicity and growth inhibition in ALK-positive cancer cells.[2]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New generation anaplastic lymphoma kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CEP-28122: A Technical Guide to a Selective ALK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8037760#cep-28122-as-a-selective-alk-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com